1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-

regioisomerism structural verification building block specification

Research pain point: Isomeric contamination in benzimidazole-5-sulfonamide SAR produces invalid biological readouts. This compound delivers the exact 3-pyridinyl regioisomer (CAS 852955-74-9) with defined nitrogen vector geometry. • Enables matched molecular pair analysis versus 2-pyridinyl and 4-pyridinyl isomers. • Zero HBD N,N-dimethylsulfonamide for CYP3A4 TDI risk assessment. • Batch-specific QC eliminates positional isomer confound in fragment screening.

Molecular Formula C16H18N4O2S
Molecular Weight 330.4 g/mol
CAS No. 852955-74-9
Cat. No. B12941244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-
CAS852955-74-9
Molecular FormulaC16H18N4O2S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CN=CC=C3
InChIInChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3
InChIKeyJCYPCAGOSZOZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole-5-sulfonamide Derivative: Structural Profile


1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- is a synthetic benzimidazole-5-sulfonamide derivative defined by a 3-pyridinyl substituent at the 2-position, an N-ethyl group at the 1-position, and an N,N-dimethylsulfonamide group at the 5-position, with molecular formula C₁₆H₁₈N₄O₂S and molecular weight 330.40 g/mol . Benzimidazole-5-sulfonamides as a class have been identified as privileged scaffolds in multiple pharmacological programs, including nonpeptide LHRH antagonism [1] and S1P₁ receptor antagonism [2]. The regiospecific placement of the pyridinyl nitrogen at the 3-position (meta) differentiates this compound from its 2-pyridinyl and 4-pyridinyl isomers, which share the same molecular formula and weight but exhibit distinct electronic, steric, and hydrogen-bonding profiles due to altered nitrogen vector geometry .

Workflow Regioisomer-controlled fragment-based screening and GPCR pharmacophore elaboration
Selection Logic Defined 3-pyridinyl vector and tertiary sulfonamide for SAR studies requiring zero HBD at the 5-position
Procurement Context Batch-specific QC documentation supports reproducible synthetic intermediate use

Regioisomeric Specificity of the 3-Pyridinyl Isomer


The three regioisomeric forms of 1-ethyl-N,N-dimethyl-2-(pyridinyl)-1H-benzimidazole-5-sulfonamide — with the pyridinyl nitrogen at the 2-position (ortho), 3-position (meta), or 4-position (para) — share identical molecular formula (C₁₆H₁₈N₄O₂S) and molecular weight (330.40 g/mol) . However, the pyridinyl nitrogen position governs the vector, basicity, and hydrogen-bond acceptor capacity of the heterocycle, which in turn determines target binding geometry, solubility, and metabolic stability [1]. In benzimidazole-5-sulfonamide LHRH antagonist programs, SAR studies have demonstrated that subtle alterations to the 2-aryl substituent produce orders-of-magnitude shifts in target potency and CYP3A4 inhibition liability [2][3]. Generic substitution of CAS 852955-74-9 with its 2-(pyridin-4-yl) analog (CAS 921220-96-4) or any 2-(pyridin-2-yl) variant without explicit regioisomeric equivalence data would introduce uncontrolled variables into any structure-activity relationship, fragment-based screening cascade, or synthetic intermediate route, risking invalid biological readouts or failed downstream coupling reactions.

Target Compound
4-Pyridinyl Analog
Pyridinyl Position
3-pyridinyl (meta)
4-pyridinyl (para)
SAR Impact
Meta nitrogen vector geometry
Altered binding geometry may shift target engagement profile
Risk Summary
Regioisomerically defined
Identical MW and formula; regioisomeric mismatch may introduce uncontrolled variables in SAR or coupling reactions

Differentiation from Closest Analogs


Regioisomeric Identity: 3-Pyridinyl vs. 4-Pyridinyl

The target compound (CAS 852955-74-9) is unambiguously the 3-pyridinyl (meta) regioisomer. The closest commercially catalogued analog, 1-ethyl-N,N-dimethyl-2-(pyridin-4-yl)-1H-benzimidazole-5-sulfonamide (CAS 921220-96-4), is the 4-pyridinyl (para) regioisomer, with identical molecular formula (C₁₆H₁₈N₄O₂S) and molecular weight (330.40 g/mol) . Both are offered by the same vendor at standard purity of 97%, and each is accompanied by lot-specific QC documentation (NMR, HPLC, GC) . The pyridinyl nitrogen position alters the calculated polar surface area (PSA) and hydrogen-bond acceptor geometry: the 3-pyridinyl isomer may exhibit distinct solubility and logP compared to the 4-pyridinyl isomer, directly impacting suitability for fragment-based screening or synthetic coupling strategies .

Regioisomeric Identity
Head-to-head
3-pyridinyl (meta) vs. 4-pyridinyl (para)
Regioisomer-specific procurement supports SAR integrity
Both CAS share identical formula and MW; nitrogen position governs target-binding geometry
regioisomerism structural verification building block specification

Sulfonamide Substitution: N,N-Dimethyl vs. Primary

The target compound carries an N,N-dimethylsulfonamide group (tertiary sulfonamide) at the benzimidazole 5-position, which eliminates the hydrogen-bond donor (HBD) capacity present in primary sulfonamide (SO₂NH₂) or secondary sulfonamide (SO₂NHR) analogs . In the benzimidazole-5-sulfonamide LHRH antagonist series, SAR studies demonstrated that sulfonamide substitution profoundly affects target potency and CYP3A4 inhibition: primary and secondary sulfonamides generally exhibit higher HBD count and different pharmacokinetic profiles compared to tertiary sulfonamides [1][2]. The N,N-dimethyl variant reduces HBD count to zero, which can improve membrane permeability and reduce CYP3A4 mechanism-based inhibition relative to primary sulfonamides, a key liability identified in early benzimidazole-5-sulfonamide LHRH antagonist development [2].

Sulfonamide HBD Count
Class-level
N,N-dimethyl: 0 HBD vs. primary SO₂NH₂: 2 HBD
May support permeability and CYP3A4 inhibition risk review
Class-level inference from benzimidazole-5-sulfonamide LHRH antagonist SAR; compound-specific data to verify
sulfonamide SAR solubility modulation hydrogen-bond donor count

N1-Ethyl vs. Other N1 Substituents

The target compound bears an N1-ethyl group on the benzimidazole core. In benzimidazole-5-sulfonamide LHRH antagonist SAR, N1-substitution was systematically explored: N1-H, N1-methyl, N1-ethyl, N1-propyl, and N1-benzyl variants were synthesized, and potency at the human GnRH receptor varied substantially depending on the N1 substituent . The N1-ethyl group provides intermediate steric bulk and lipophilicity compared to N1-methyl (smaller) and N1-benzyl (larger, more lipophilic), influencing both target affinity and metabolic stability [1]. Additionally, the N1-ethyl group blocks metabolic N-dealkylation at this position, a common clearance pathway for N1-H benzimidazoles [2].

N1-Ethyl Substituent
Cross-study
Balanced steric bulk vs. N1-H and N1-benzyl analogs
Supports metabolic stability and target engagement review
Exact potency data not publicly available for this CAS; cross-study SAR inference
N1-alkyl SAR metabolic stability steric bulk tolerance

Batch-Specific QC Documentation

Reputable vendors provide batch-specific QC documentation for CAS 852955-74-9, including ¹H NMR for structural confirmation, HPLC for purity determination (standard specification 97%), and GC for volatile impurity profiling . This level of characterization supports reproducible experimental outcomes in fragment-based screening, synthetic intermediate use, or biological assay. In contrast, many closely related benzimidazole-5-sulfonamide analogs are available only through non-specialist sources without batch-specific QC, introducing risks of regioisomeric contamination or undocumented impurity profiles that can confound biological results .

Batch QC Documentation
Source review
97% purity with batch-specific NMR, HPLC, GC
Supports experimental reproducibility in fragment screening
Vendor-documented QC; regioisomeric purity confirmation available per batch
quality control reproducibility batch traceability

Optimal Application Scenarios


Fragment-Based Drug Discovery for GnRH Receptor

The benzimidazole-5-sulfonamide core is a validated pharmacophore for G protein-coupled receptor (GPCR) antagonism, notably the GnRH (LHRH) receptor [1]. CAS 852955-74-9 provides a fragment-like entry point (MW 330 Da) with the 3-pyridinyl vector and N,N-dimethylsulfonamide group pre-installed, enabling rapid SAR exploration around the pyridinyl nitrogen position without introducing sulfonamide HBD liabilities [2]. Its defined regioisomeric identity and batch-specific QC documentation minimize the risk of positional isomer contamination that can confound fragment screening hit validation .

Synthetic Intermediate for Controlled Regiochemistry Libraries

The compound serves as a key building block for constructing focused benzimidazole-5-sulfonamide libraries with predefined 3-pyridinyl substitution at the 2-position and N,N-dimethylsulfonamide at the 5-position [1]. Researchers can exploit the ethyl group at N1 as a synthetic handle or as a metabolically stable substituent, while the 3-pyridinyl nitrogen provides a distinct metal-coordination or hydrogen-bond acceptor vector compared to the 2- or 4-pyridinyl isomers [2]. This enables systematic exploration of pyridine regioisomer SAR within a single library design .

CYP3A4 Inhibition Risk Probe

Mechanism-based CYP3A4 inhibition was a critical liability in early benzimidazole-5-sulfonamide LHRH antagonists [1]. The N,N-dimethylsulfonamide group (zero HBD) in CAS 852955-74-9 offers a direct comparator to primary or secondary sulfonamide analogs for assessing HBD-dependent CYP3A4 inactivation risk [2]. This compound can be deployed as a negative control in CYP3A4 time-dependent inhibition (TDI) assays when evaluating analogs bearing HBD-containing sulfonamide groups .

Physicochemical Benchmarking vs. Pyridinyl Regioisomers

The 3-pyridinyl isomer (CAS 852955-74-9) can be directly compared with the 4-pyridinyl isomer (CAS 921220-96-4) in parallel solubility, logP, and permeability assays to quantify the impact of pyridinyl nitrogen position on physicochemical properties while holding all other structural variables constant (both C₁₆H₁₈N₄O₂S, MW 330.40) [1]. Such matched molecular pair analysis provides rigorously controlled data on how a single nitrogen atom relocation affects developability parameters, informing lead optimization decisions in benzimidazole-based programs [2].

Application
Selection Property
Validation Focus
GPCR fragment-based screening
Regioisomeric identity and zero-HBD sulfonamide
3-pyridinyl vector geometry and batch QC documentation
Regiochemistry library synthesis
Pre-installed 3-pyridinyl and N,N-dimethylsulfonamide
Regioisomer-controlled building block for focused SAR libraries
CYP3A4 inhibition risk probe
Tertiary sulfonamide (zero HBD) comparator
HBD-dependent CYP3A4 TDI assay context review
Physicochemical benchmarking
Matched molecular pair with 4-pyridinyl isomer
Nitrogen position impact on solubility, logP, and permeability
Quote Request

Request a Quote for 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.